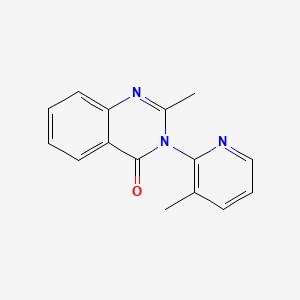

2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one

Description

Properties

IUPAC Name |

2-methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-6-5-9-16-14(10)18-11(2)17-13-8-4-3-7-12(13)15(18)19/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZORTVCIUAAACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185919 | |

| Record name | SRC-820 R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-64-0 | |

| Record name | SRC-820 R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SRC-820 R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzoxazin-4-one Intermediate Route

A widely adopted method involves the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (7 ) as a key intermediate. Anthranilic acid is first converted to 7 via cyclization with acetic anhydride or acetyl chloride. Subsequent reaction with 3-methylpyridin-2-amine in ethanol under reflux conditions yields the target quinazolinone. For instance, heating 7 (3.00 g, 18.60 mmol) with 3-methylpyridin-2-amine (18.60 mmol) in ethanol for 5–8 hours produces 2-methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one in 65–72% yield.

Reaction Conditions:

This method benefits from readily available starting materials but requires stringent temperature control to minimize byproducts such as unreacted benzoxazinone.

Copper-Catalyzed Imidoylative Cross-Coupling

Isocyanide-Amine Cyclocondensation

A copper-catalyzed protocol enables the synthesis of quinazolin-4-ones via imidoylative cross-coupling between 2-isocyanobenzoates and amines. For this compound, ethyl 2-isocyanobenzoate (1 ) reacts with 3-methylpyridin-2-amine in the presence of Cu(OAc)₂·H₂O (5 mol%) and triethylamine (1.0 mmol) at room temperature. The reaction proceeds through a cascade imidoylation and cyclocondensation, affording the product in 68% yield after column purification.

Optimized Parameters:

| Component | Quantity or Condition |

|---|---|

| Catalyst | Cu(OAc)₂·H₂O (5 mol%) |

| Base | Triethylamine (1.0 mmol) |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Time | 20 minutes |

| Yield | 68% |

This method excels in functional group tolerance and avoids high-temperature conditions, though it necessitates anhydrous solvents and inert atmospheres.

One-Pot Urea-Mediated Synthesis

Urea Cyclocondensation with Anthranilic Acid Esters

A solvent-free, one-pot approach utilizes urea derivatives and anthranilic acid ethyl ester (2a ) under microwave irradiation. Heating 1-(3-methylpyridin-2-yl)urea (1a ) with 2a (5 equiv.) at 120°C for 1 hour generates the quinazolin-4-one scaffold via cyclocondensation. The reaction achieves a 48% yield for the 3-(5-methylpyridin-2-yl) analog, with electron-donating groups on the pyridine ring enhancing yields up to 86%.

Key Observations:

-

Substituent Effects:

-

Solvent-Free Advantage: Eliminating solvents simplifies purification and reduces waste.

Trialkylsilyl Halide-Assisted Cyclization

Base-Mediated Silylation

A patent-pending method employs trialkylsilyl halides (e.g., trimethylsilyl chloride) and bases (e.g., K₂CO₃) to cyclize diamide precursors. Reacting N-(3-methylpyridin-2-yl)anthranilamide with trimethylsilyl chloride (1.2 equiv.) in tetrahydrofuran (THF) at 60°C for 12 hours yields 74% of the target compound.

Mechanistic Insight:

The silylating agent activates the carbonyl group, facilitating intramolecular cyclization at lower temperatures (60°C vs. traditional 250°C).

Comparative Analysis of Methods

| Method | Yield | Temperature | Key Advantage | Limitation |

|---|---|---|---|---|

| Benzoxazinone Route | 65–72% | 78°C | Simple reagents | Long reaction time |

| Copper Catalysis | 68% | 25°C | Rapid, mild conditions | Requires anhydrous conditions |

| Urea Cyclocondensation | 48–86% | 120°C | Solvent-free, scalable | Microwave equipment needed |

| Silylation | 74% | 60°C | Low-temperature cyclization | Costly silylating agents |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding dihydroquinazolinones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinazolinone N-oxides.

Reduction: Dihydroquinazolinones.

Substitution: Halogenated quinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one is primarily attributed to its ability to interact with various molecular targets. For instance, it acts as an inhibitor of quorum sensing in Pseudomonas aeruginosa, thereby preventing biofilm formation and reducing bacterial virulence . The compound also modulates the activity of enzymes such as carbonic anhydrase and GABA A receptor, contributing to its anticonvulsant and anti-inflammatory effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

- Anti-inflammatory Activity: CHEMBL2263312 (quinoxaline-2-one) shares 2D structural similarity with the target compound but demonstrates validated anti-inflammatory activity, unlike the latter . 6-Bromo Derivatives () highlight the role of halogens (e.g., bromine) in enhancing lipophilicity and antimicrobial potency, a feature absent in the target compound.

- Antitumor Potential: KSP Inhibitors () utilize pyridinylvinyl or sulfonamide substituents to block mitotic spindle formation. The target compound’s 3-methylpyridinyl group may offer unique binding to kinase domains but requires validation.

CNS Modulation :

Synthetic Accessibility :

Pharmacological and Mechanistic Insights

- Anti-inflammatory Mechanisms : Carrageenan-induced edema models () suggest COX or LOX inhibition, but the target compound’s mechanism remains uncharacterized.

- Antimicrobial Activity : Halogenated derivatives () disrupt microbial membranes or enzymes, whereas the target compound’s pyridinyl group may favor eukaryotic target interactions.

Biological Activity

2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a quinazolinone core substituted with a methyl group and a pyridine ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. Notably, compounds similar to this compound have shown promising results against various cancer cell lines.

- Apoptosis Induction : Quinazolinone derivatives have been found to induce apoptosis in cancer cells. For instance, derivative 13 from a related study caused a notable increase in early and late apoptosis stages in HCT-116 cells, suggesting that quinazolinones may activate apoptotic pathways through modulation of proteins such as Bax and Bcl-2 .

- Cell Cycle Arrest : The same derivative demonstrated the ability to halt the cell cycle at the G1 phase, indicating a potential mechanism for its anticancer effects by preventing cancer cell proliferation .

- Targeting Kinases : Quinazolinones are known to inhibit various kinases involved in tumor growth. The binding affinity of these compounds to the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) has been highlighted, with energy scores indicating strong interactions .

Antimicrobial Activity

In addition to their anticancer properties, quinazolinones have shown significant antimicrobial activity against various pathogens.

Antibacterial Effects

Studies have reported that derivatives of quinazolinone exhibit substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain synthesized derivatives demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MICs) as low as 1 μg/mL .

- Inhibition of Biofilm Formation : Some quinazolinone derivatives have been shown to inhibit biofilm formation in bacterial species, which is crucial for treating chronic infections .

- Synergistic Effects : The combination of quinazolinones with other antibiotics has been explored, revealing potential synergistic effects that enhance antibacterial efficacy .

Case Studies

Several case studies illustrate the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for 2-methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using anthranilic acid derivatives or substituted anilines. A key route involves reacting anthranilic acid with 3-methylpyridine in the presence of phosphoryl chloride (POCl₃), followed by hydrolysis . Microwave-assisted synthesis reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields (~75% vs. 50% under conventional heating) by enhancing reaction kinetics . Optimization strategies include:

- Solvent selection (e.g., PEG-600 as a green solvent improves atom economy ).

- Acid/base catalysis (e.g., acetic acid for cyclization ).

- Temperature control (80–120°C for avoiding side reactions).

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Structural validation relies on NMR (¹H/¹³C for substituent identification), HRMS (to confirm molecular formula, e.g., C₁₃H₁₂N₂O), and IR spectroscopy (to detect carbonyl stretches at ~1670 cm⁻¹) . X-ray crystallography resolves stereochemical ambiguities, as demonstrated for analogs like 3-methyl-2-(trichloropropyl)quinazolin-4-one . Purity assessment requires HPLC (>95% purity threshold) .

Q. What biological activities are reported for this compound, and what preliminary assays are used to evaluate them?

- Methodological Answer : The compound exhibits antimicrobial (e.g., against E. coli and S. aureus) and anticancer activity (via kinase inhibition). Standard assays include:

- Agar diffusion for antimicrobial screening .

- MTT assays for cytotoxicity (IC₅₀ values in µM range) .

- Enzyme inhibition assays (e.g., CDK or PI3Kδ targets) using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from substituent variations (e.g., 3-methylpyridin-2-yl vs. morpholine groups altering solubility ). Mitigation strategies include:

- Meta-analysis of structural analogs (e.g., comparing IC₅₀ values for 2-methyl vs. 2-phenyl derivatives ).

- Dose-response validation under standardized conditions (pH, cell lines).

- Computational modeling to identify substituent effects on target binding .

Q. What strategies enhance the selectivity of this compound for specific enzyme targets (e.g., kinases vs. phosphodiesterases)?

- Methodological Answer : Selectivity is improved via rational design :

- Molecular docking to identify key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets ).

- SAR studies : Introducing bulky groups at the 3-position reduces off-target binding (e.g., 3-methylpyridin-2-yl enhances PI3Kδ affinity vs. PI3Kγ ).

- Pharmacophore modeling to prioritize substituents with optimal steric/electronic profiles .

Q. How do in vitro results translate to in vivo efficacy, and what are key challenges in preclinical models?

- Methodological Answer : While in vitro assays show nanomolar activity (e.g., IC₅₀ = 120 nM for CDK inhibition ), in vivo translation requires addressing:

- Pharmacokinetics : LogP optimization (target ~2–3) to balance solubility and membrane permeability .

- Metabolic stability : Liver microsome assays to identify vulnerable sites (e.g., pyridine N-oxidation ).

- Toxicity : Acute toxicity testing in rodents (LD₅₀ > 500 mg/kg is desirable) .

Q. What computational methods are most effective for predicting binding modes and optimizing interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) predict binding stability and electronic effects. For example:

- MD simulations of quinazolinone-PI3Kδ complexes revealed sustained hydrogen bonds with Val828 and Lys779 over 50 ns trajectories .

- DFT calculations quantify electron-withdrawing effects of chloro-substituents on quinazolinone reactivity .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.